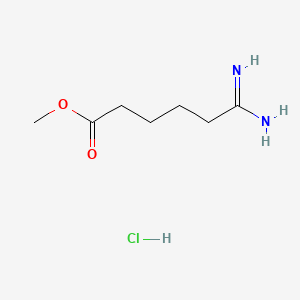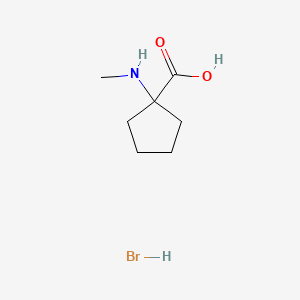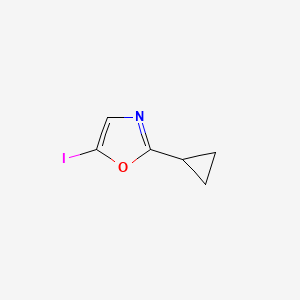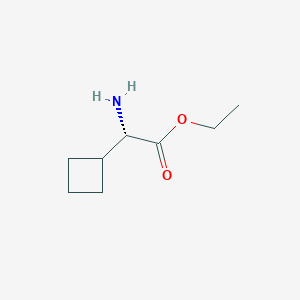![molecular formula C13H22ClN B13461670 3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride is an organic compound with a complex structure. It is often used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the available resources.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying cellular mechanisms and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the resulting unique chemical properties. These properties make it particularly useful for certain applications in scientific research and industry.
Eigenschaften
Molekularformel |
C13H22ClN |
|---|---|
Molekulargewicht |
227.77 g/mol |
IUPAC-Name |
3-[4-(2-methylpropyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14;/h5-8,11H,3-4,9-10,14H2,1-2H3;1H |
InChI-Schlüssel |
XFTCYZSSYBNCOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


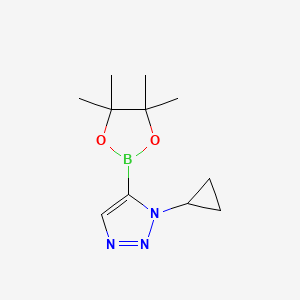
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

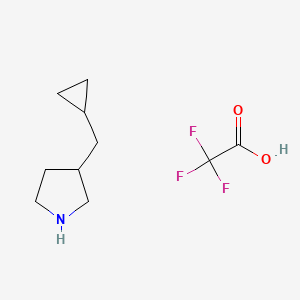
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)


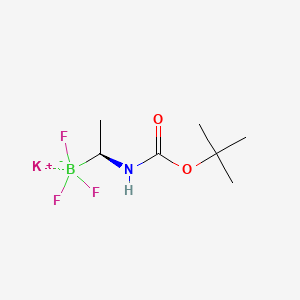
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
